molecular formula C11H8BrNO2 B6236957 methyl 5-bromoisoquinoline-3-carboxylate CAS No. 1300033-87-7

methyl 5-bromoisoquinoline-3-carboxylate

Cat. No.: B6236957
CAS No.: 1300033-87-7
M. Wt: 266.1
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Description

Methyl 5-bromoisoquinoline-3-carboxylate is a brominated isoquinoline derivative featuring a methyl ester group at the 3-position and a bromine atom at the 5-position of the heterocyclic core. Isoquinoline derivatives are pivotal in medicinal chemistry due to their bioactivity, often serving as scaffolds for anticancer, antimicrobial, and CNS-targeting agents. The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group offers a handle for further functionalization. Structural characterization of such compounds typically employs NMR, FTIR, and X-ray crystallography, with software like SHELX facilitating refinement .

Properties

CAS No.

1300033-87-7

Molecular Formula

C11H8BrNO2

Molecular Weight

266.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Overview

The most widely reported method involves the oxidation of 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester using 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) in tetrahydrofuran (THF) under reflux conditions. This reaction proceeds via dehydrogenation, converting the tetrahydroisoquinoline core into the fully aromatic isoquinoline system.

Reaction Conditions

  • Starting material : 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester (880 mg, 3.26 mmol)

  • Oxidizing agent : DDQ (1.62 g, 7.19 mmol)

  • Solvent : Dry THF (19 mL)

  • Temperature : Reflux (≈66–67°C)

  • Duration : 18 hours

  • Workup :

    • Filtration to remove spent DDQ

    • Extraction with dichloromethane (DCM)

    • Aqueous sodium hydroxide wash (1 M)

    • Drying over Na₂SO₄ and solvent evaporation

  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradient)

  • Yield : 91% (793 mg)

Mechanistic Insights

DDQ acts as a hydride abstractor, removing two hydrogen atoms from the tetrahydroisoquinoline ring to generate the aromatic system. The electron-deficient quinone structure of DDQ facilitates this oxidation, which is critical for achieving high yields.

Optimization Considerations

  • DDQ stoichiometry : A 2.2-fold excess of DDQ ensures complete conversion.

  • Solvent choice : THF’s moderate polarity balances solubility and reaction rate.

  • Chromatography gradient : A 0–100% ethyl acetate in cyclohexane gradient resolves polar byproducts.

Bromination and Carbonyl Insertion Strategies

Reaction Conditions (Adapted from )

  • Starting material : 3-Aminoisoquinoline (hypothetical adaptation)

  • Brominating agent : Bromine (Br₂)

  • Catalyst : Silver sulfate (Ag₂SO₄)

  • Solvent : Concentrated H₂SO₄

  • Temperature : 0°C (initial), progressing to room temperature

  • Workup :

    • Quenching in ice water

    • pH adjustment to alkalinity (Na₂CO₃)

    • Ethyl acetate extraction

  • Purification : Silica gel chromatography

Challenges in Regioselectivity

The 5-position bromination in isoquinoline derivatives requires careful control of electronic and steric factors. Electron-donating groups (e.g., -NH₂) direct bromination to specific positions, but methyl carboxylate groups may alter regiochemistry.

Palladium-Catalyzed Carbonyl Insertion

The same patent outlines a carbonyl insertion reaction using 3-amino-5-bromoquinoline, methanol, and carbon monoxide under palladium catalysis. For methyl 5-bromoisoquinoline-3-carboxylate, this approach would require:

  • Starting material : 5-Bromoisoquinoline-3-carboxylic acid

  • Catalyst : PdCl₂

  • Ligand : Triethylamine (Et₃N)

  • Conditions : 75°C, 0.8 MPa CO pressure, 6 hours

Limitations

  • Requires pre-functionalized 5-bromoisoquinoline precursors.

  • High-pressure equipment complicates scalability.

Comparative Analysis of Methods

Parameter Oxidation Method Bromination/Carbonylation
Starting Material TetrahydroisoquinolinePre-brominated isoquinoline
Reaction Steps 1 (oxidation)2 (bromination + carbonylation)
Yield 91%~81% (hypothetical)
Catalyst NonePdCl₂
Purification Complexity ModerateHigh (multiple steps)
Scalability HighModerate

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromoisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted isoquinoline derivatives.

    Oxidation Reactions: Products include quinoline carboxylates.

    Reduction Reactions: Products include isoquinoline alcohols

Scientific Research Applications

Methyl 5-bromoisoquinoline-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromoisoquinoline-3-carboxylate involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may interact with enzymes or receptors, modulating their activity. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Structural Differences and Similarities

  • Core Heterocycle: Isoquinoline (target compound): A fused bicyclic system (benzene + pyridine) with inherent aromaticity and planar geometry. This structure enables π-π stacking interactions in biological systems. Isoxazole/benzoisoxazole analogs: Five-membered (isoxazole) or fused bicyclic (benzoisoxazole) systems with two heteroatoms (O and N). These smaller rings exhibit different electronic properties and reduced conjugation compared to isoquinoline.
  • Substituent Positions: Bromine in methyl 5-bromoisoquinoline-3-carboxylate is at the 5-position, while analogs like methyl 5-(4-bromophenyl)isoxazole-3-carboxylate (CAS 517870-15-4, similarity 0.77) feature bromine on a phenyl side chain . Ester groups in analogs vary between 3- and 5-positions (e.g., methyl 3-(4-bromophenyl)isoxazole-5-carboxylate, CAS 377053-86-6, similarity 0.78), altering polarity and steric accessibility .

Physicochemical Properties (Inferred)

  • Polarity: The isoquinoline core’s extended conjugation may reduce polarity compared to isoxazole analogs, but the 3-carboxylate group enhances hydrophilicity.
  • Reactivity: Bromine at the 5-position (isoquinoline) is more sterically accessible for nucleophilic substitution than para-bromophenyl substituents in isoxazole analogs.
  • Thermal Stability: Isoquinoline derivatives generally exhibit higher thermal stability due to aromatic stabilization energy, whereas isoxazoles may decompose at lower temperatures.

Q & A

Basic: What are the optimal synthetic routes for methyl 5-bromoisoquinoline-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized isoquinoline precursor. A common approach includes:

  • Step 1: Bromination of the isoquinoline core at the 5-position using bromine (Br₂) or N-bromosuccinimide (NBS) in an inert solvent (e.g., dichloromethane) under controlled temperatures (0–25°C) to minimize side reactions .
  • Step 2: Esterification of the 3-carboxylic acid group using methanol and a catalyst like sulfuric acid or thionyl chloride (SOCl₂) .
    Optimization Tips:
  • Use low temperatures (<30°C) during bromination to prevent over-halogenation.
  • Employ anhydrous conditions for esterification to avoid hydrolysis.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize impurities .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Identify substituent positions (e.g., bromine at C5, ester at C3) via coupling patterns and chemical shifts. The bromine atom induces deshielding in adjacent protons .
  • Mass Spectrometry (HRMS): Confirm molecular weight (C₁₁H₈BrNO₂) and isotopic patterns from bromine .
  • HPLC: Assess purity using a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) .
  • X-ray Crystallography: Resolve structural ambiguities by analyzing single crystals grown via slow evaporation in ethanol .

Advanced: How does the bromine substituent at the 5-position influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The bromine atom acts as a directing group and participates in:

  • Suzuki-Miyaura Coupling: React with arylboronic acids using Pd(PPh₃)₄ as a catalyst in a toluene/water mixture (80°C) to form biaryl derivatives .
  • Buchwald-Hartwig Amination: Introduce amines via Pd-mediated C–N bond formation, leveraging bromine’s leaving-group potential .
    Key Considerations:
  • Steric hindrance from the ester group at C3 may slow reactivity; optimize ligand choice (e.g., Xantphos) to enhance catalytic efficiency .
  • Monitor regioselectivity using computational tools (DFT calculations) to predict coupling sites .

Advanced: What strategies can be employed to analyze conflicting data on the biological activity of this compound across different studies?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies and apply statistical tests (e.g., ANOVA or Bayesian modeling) to identify outliers and trends .
  • Dose-Response Curves: Re-evaluate activity under standardized conditions (e.g., fixed cell lines, consistent IC₅₀ protocols) to isolate compound-specific effects .
  • Structural-Activity Relationship (SAR) Studies: Compare analogs (e.g., 5-fluoro or 5-chloro derivatives) to determine if activity discrepancies arise from bromine’s electronic effects .

Advanced: How can computational models predict the environmental fate and degradation pathways of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with environmental matrices (e.g., soil, water) to estimate adsorption coefficients (Kd) .
  • Quantum Chemical Calculations: Predict hydrolysis pathways (e.g., ester cleavage) using Gaussian software with B3LYP/6-31G* basis sets .
  • Bioaccumulation Potential: Use EPI Suite or TEST software to estimate logP and bioconcentration factors (BCF) based on bromine’s hydrophobicity .

Advanced: What experimental designs are recommended for studying the photostability of this compound under UV exposure?

Methodological Answer:

  • Accelerated Photodegradation: Expose the compound to UV light (λ = 365 nm) in a photoreactor and monitor degradation via HPLC-MS .
  • Control Variables: Maintain consistent light intensity, temperature, and solvent polarity (e.g., acetonitrile vs. water) to isolate photolytic effects .
  • Radical Trapping: Add scavengers (e.g., tert-butanol) to identify reactive oxygen species (ROS) involvement in degradation pathways .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) aid in tracking this compound in metabolic studies?

Methodological Answer:

  • Synthesis of Labeled Analogs: Introduce ¹³C at the ester carbonyl group via labeled methanol (CH₃¹³OH) during esterification .
  • Tracer Studies: Administer the labeled compound to in vitro models (e.g., hepatocytes) and analyze metabolites using LC-MS/MS to map biotransformation pathways .
  • Quantitative Analysis: Use isotope dilution mass spectrometry (IDMS) to improve accuracy in pharmacokinetic profiling .

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